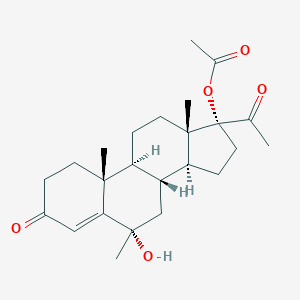

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

説明

ノボビオシンナトリウムは、放線菌Streptomyces niveus由来のアミノクマリン系抗生物質であるノボビオシンの塩形態です 。 ノボビオシンナトリウムは、1964年に臨床使用が承認され、感受性のあるStaphylococcus aureus株が原因で起こる重症感染症の治療に使用されてきました 。 ノボビオシンナトリウムは、細菌DNAジャイレースを阻害する能力で知られており、強力な抗菌剤となっています .

製造方法

合成経路と反応条件

ノボビオシンナトリウムは、安息香酸誘導体、クマリン残基、および糖ノボビオースのカップリングを含む一連の化学反応によって合成されます 。 ノボビオシンの調製には、以下の手順が含まれます。

安息香酸誘導体の形成: この手順には、一連の化学反応による安息香酸誘導体の合成が含まれます。

クマリン残基とのカップリング: 安息香酸誘導体は、特定の反応条件下でクマリン残基とカップリングされます。

糖ノボビオースの付加: 最後に、糖ノボビオースはカップリングされた生成物に付加してノボビオシンが形成されます.

工業生産方法

ノボビオシンナトリウムの工業生産には、Streptomyces niveusの発酵とそれに続く抽出および精製プロセスが含まれます 。 発酵プロセスは、ノボビオシンの収率を最大化するために最適化され、抽出された化合物は臨床使用のためにナトリウム塩形に変換されます .

準備方法

Synthetic Routes and Reaction Conditions

Novobiocin sodium is synthesized through a series of chemical reactions involving the coupling of a benzoic acid derivative, a coumarin residue, and the sugar novobiose . The preparation of novobiocin involves the following steps:

Formation of the benzoic acid derivative: This step involves the synthesis of a benzoic acid derivative through a series of chemical reactions.

Coupling with the coumarin residue: The benzoic acid derivative is then coupled with a coumarin residue under specific reaction conditions.

Attachment of the sugar novobiose: Finally, the sugar novobiose is attached to the coupled product to form novobiocin.

Industrial Production Methods

Industrial production of novobiocin sodium involves the fermentation of Streptomyces niveus, followed by extraction and purification processes . The fermentation process is optimized to maximize the yield of novobiocin, and the extracted compound is then converted to its sodium salt form for clinical use .

化学反応の分析

反応の種類

ノボビオシンナトリウムは、以下を含むさまざまな化学反応を起こします。

酸化: ノボビオシンナトリウムは、特定の条件下で酸化反応を起こす可能性があります。

還元: 還元反応も起こり、異なる生成物の形成につながる可能性があります。

一般的な試薬と条件

ノボビオシンナトリウムの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます 。 温度、pH、溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .

生成される主な生成物

ノボビオシンナトリウムの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、さまざまな官能基を持つノボビオシンのさまざまな誘導体が含まれる可能性があります .

科学研究への応用

ノボビオシンナトリウムは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Novobiocin sodium has a wide range of scientific research applications, including:

作用機序

ノボビオシンナトリウムは、細菌DNAジャイレース酵素のGyrBサブユニットを阻害することによってその効果を発揮します 。 この阻害は、酵素のATPアーゼ活性を阻害し、細菌DNAの超らせん構造を阻害し、最終的に細菌細胞の死につながります 。 ノボビオシンナトリウムの分子標的は、DNA複製と修復に関与するDNAジャイレースとトポイソメラーゼ酵素です .

類似の化合物との比較

ノボビオシンナトリウムは、DNAジャイレースのGyrBサブユニットの特異的な阻害のために、アミノクマリン系抗生物質の中で独特です 。 類似の化合物には、以下が含まれます。

クロロビオシン: DNAジャイレースも阻害する別のアミノクマリン系抗生物質ですが、化学構造が異なります.

クメリンA1: 作用機序が類似していますが、分子標的が異なるアミノクマリン系抗生物質.

ノボビオシンナトリウムは、GyrBによって触媒されるATPアーゼ反応のより高い効力と特異的な阻害のために際立っています .

類似化合物との比較

Novobiocin sodium is unique among aminocoumarin antibiotics due to its specific inhibition of the GyrB subunit of DNA gyrase . Similar compounds include:

Clorobiocin: Another aminocoumarin antibiotic that also inhibits DNA gyrase but has a different chemical structure.

Coumermycin A1: An aminocoumarin antibiotic with a similar mechanism of action but different molecular targets.

Novobiocin sodium stands out due to its higher potency and specific inhibition of the ATPase reaction catalyzed by GyrB .

特性

IUPAC Name |

(17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913307 | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

984-46-3 | |

| Record name | Albamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。